5-(3-Methylphenyl)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
187978-79-6 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(3-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-2-4-7(5-6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) |
InChI Key |
QQFXJIUQTZJJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Methylphenyl Imidazolidine 2,4 Dione and Its Derivatives
Classic Hydantoin (B18101) Synthesis Approaches
Traditional methods for synthesizing the hydantoin ring have been established for over a century and remain fundamental in organic chemistry. These reactions are characterized by their reliability and the use of readily available starting materials.
Bucherer-Bergs Reaction and its Mechanistic Variations
The Bucherer-Bergs reaction, a multi-component reaction (MCR) discovered by Hans Theodor Bucherer and Walter Bergs, stands as one of the most convenient methods for preparing 5-substituted and 5,5-disubstituted hydantoins. wikipedia.orgnih.govencyclopedia.pub To synthesize 5-(3-Methylphenyl)imidazolidine-2,4-dione, this reaction would typically start with 3-methylbenzaldehyde (B113406). The general process involves heating a carbonyl compound (an aldehyde or ketone) with potassium or sodium cyanide and ammonium (B1175870) carbonate in an aqueous or alcoholic solvent. encyclopedia.pubalfa-chemistry.commdpi.com
The reaction mechanism proceeds through several key steps:
Formation of a cyanohydrin from the reaction of the carbonyl compound with a cyanide ion. alfa-chemistry.comyoutube.com
An SN2 reaction between the cyanohydrin and ammonia (B1221849) (from ammonium carbonate) to form an aminonitrile. alfa-chemistry.comyoutube.com
Nucleophilic addition of the aminonitrile's amino group to carbon dioxide (also derived from ammonium carbonate) to yield a cyano-carbamic acid. wikipedia.org
Intramolecular cyclization of the cyano-carbamic acid to form a 5-imino-oxazolidin-2-one intermediate. wikipedia.org
Rearrangement of this intermediate, possibly via an isocyanate, to furnish the final, more stable hydantoin structure. wikipedia.orgalfa-chemistry.comyoutube.com
Although the reaction works well for a variety of aldehydes and ketones, for less reactive substrates, modifications such as using solvents like acetamide (B32628) or applying ultrasonication can improve yields and reaction rates. nih.gov
| Component | Description | Reference |
|---|---|---|
| Starting Carbonyl | 3-Methylbenzaldehyde | mdpi.com |
| Reagents | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN), Ammonium Carbonate ((NH₄)₂CO₃) | wikipedia.orgalfa-chemistry.com |
| Solvent | Aqueous ethanol (B145695) is commonly used. | mdpi.com |
| Key Intermediates | 2-Hydroxy-2-(3-methylphenyl)acetonitrile (cyanohydrin), 2-Amino-2-(3-methylphenyl)acetonitrile (aminonitrile) | wikipedia.orgalfa-chemistry.com |
| Product | This compound | wikipedia.org |
Urech Hydantoin Synthesis from Amino Acids
The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, provides a direct route to hydantoins from α-amino acids. wikipedia.orgdrugfuture.com To produce this compound, the corresponding α-amino acid, 2-amino-2-(3-methylphenyl)acetic acid, would serve as the precursor. The classic procedure involves treating the amino acid with potassium cyanate (B1221674) in an aqueous solution, which forms an intermediate hydantoic acid salt. drugfuture.comwikiwand.com Subsequent heating with a strong mineral acid, such as hydrochloric acid, induces cyclization to the desired hydantoin. drugfuture.comresearchgate.net
The mechanism involves the nucleophilic attack of the amino acid's amino group on the cyanate ion, followed by protonation to give the hydantoic acid (an N-carbamoyl amino acid). The final step is an acid-catalyzed intramolecular condensation, where the terminal carboxylic acid group reacts with the urea-like nitrogen to close the five-membered ring, eliminating a molecule of water. researchgate.net
Recent advancements have revisited this classic synthesis. For instance, a method using a hypervalent iodine cyanation reagent allows for the synthesis of enantiopure 1,5-substituted hydantoins from readily available protected amino acids, avoiding the need for toxic cyanides and preventing epimerization. researchgate.netorganic-chemistry.org
| Component | Description | Reference |
|---|---|---|
| Starting Material | α-Amino Acid (e.g., 2-amino-2-(3-methylphenyl)acetic acid) | wikipedia.orgwikiwand.com |
| Reagents | Potassium Cyanate (KOCN), Hydrochloric Acid (HCl) | wikiwand.comchemeurope.com |
| Key Intermediate | Hydantoic acid (N-carbamoyl amino acid) | drugfuture.com |
| Key Features | Starts from amino acids; involves cyclization of a ureido derivative. | researchgate.net |
| Modern Variation | Use of hypervalent iodine reagents for enantiopure synthesis from protected amino acids. | organic-chemistry.org |
Reed Synthesis via Nitriles
The Reed synthesis is another established method for producing hydantoins, which proceeds via nitrile precursors. ceon.rs This approach can be seen as a variant of the Bucherer-Bergs reaction. A notable modification involves the one-pot synthesis of 5,5'-disubstituted hydantoins from nitriles and organometallic reagents, expanding the scope of accessible structures. organic-chemistry.org
Contemporary Synthetic Strategies
Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. In the context of hydantoin synthesis, this has led to the development of novel multi-component reactions and innovative cyclization strategies that offer advantages over classic methods. researchgate.net
Multi-component Reactions (MCRs) for Imidazolidine-2,4-dione Core Formation
Multi-component reactions are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification. organic-chemistry.org The Bucherer-Bergs reaction is itself a prime example of a classic MCR. alfa-chemistry.commdpi.com
Contemporary MCR strategies continue to evolve. An efficient two-step sequence involving an Ugi reaction followed by a microwave-assisted, one-pot cyclization provides a versatile route to hydantoins. organic-chemistry.org Another modern, one-pot, three-step procedure involves the gallium(III) triflate-catalyzed formation of an imine from an aldehyde, followed by the addition of a cyanide source to form an aminonitrile. In the final step, the addition of carbon dioxide and a base leads to the hydantoin product. mdpi.com These methods highlight the power of MCRs to rapidly generate libraries of hydantoin derivatives for various applications. researchgate.net
| Reaction | Components | Key Advantages | Reference |
|---|---|---|---|
| Bucherer-Bergs | Carbonyl, Cyanide, Ammonium Carbonate | Classic, reliable, readily available starting materials. | alfa-chemistry.comorganic-chemistry.org |
| Ugi/Cyclization | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | High structural diversity, microwave-assisted cyclization is efficient. | organic-chemistry.org |
| Ga(III)-Catalyzed MCR | Aldehyde/Ketone, Ammonia, Cyanide Source, CO₂ | One-pot, three-step procedure with catalytic imine formation. | mdpi.com |
Cyclization Reactions from Carbamates, Ureas, and Related Precursors
The formation of the hydantoin ring via cyclization of acyclic precursors like carbamates and ureas represents a significant and flexible synthetic avenue. These methods often provide greater control over substitution patterns on the hydantoin core.
From Carbamates: A straightforward synthesis of 3,5-disubstituted hydantoins can be achieved by reacting α-amino methyl ester hydrochlorides with carbamates. organic-chemistry.org This reaction forms ureido intermediates that subsequently cyclize under basic conditions, avoiding hazardous reagents like isocyanates. organic-chemistry.org Solid-phase synthesis represents another modern application, where amino acids are attached to a resin via a carbamate (B1207046) linker. epa.govcapes.gov.br The bound amino acid is converted to an amide and then cyclized under basic conditions, which also cleaves the product from the solid support, yielding hydantoins in high purity. epa.govcapes.gov.br
From Ureas: Several methods utilize urea (B33335) derivatives as precursors. A convenient synthesis of N,N'-disubstituted hydantoins occurs through a condensation/cyclization domino process between isocyanates and N-alkyl-α-amino esters under mild conditions. nih.gov The acid-catalyzed reaction of substituted ureas with C-nucleophiles is another effective strategy. nih.gov Recently, a highly innovative approach has been developed involving the chiral phosphoric acid-catalyzed condensation of glyoxals and ureas. nih.govrsc.org This method allows for the direct, single-step enantioselective synthesis of 5-monosubstituted hydantoins at room temperature, proceeding through the face-selective protonation of a transient enol intermediate. nih.govresearchgate.net Additionally, the base-catalyzed intramolecular cyclization of propargylic ureas offers a route to imidazolidin-2-ones under ambient conditions. acs.org
| Precursor | Method | Key Features | Reference |
|---|---|---|---|
| Carbamates | Reaction of α-amino esters with carbamates, then base-catalyzed cyclization. | Avoids hazardous isocyanates. | organic-chemistry.org |
| Carbamates (Solid-Phase) | Cyclization/cleavage of resin-bound amino amides. | Amenable to combinatorial library synthesis. | epa.govcapes.gov.br |
| Ureas (from Isocyanates) | Condensation/cyclization of isocyanates and N-alkyl-α-amino esters. | Domino process under mild conditions. | nih.gov |
| Ureas (from Glyoxals) | Chiral acid-catalyzed condensation of glyoxals and ureas. | Direct enantioselective synthesis of 5-substituted hydantoins. | nih.govresearchgate.net |
| Propargylic Ureas | Base-catalyzed intramolecular cyclization. | Access to imidazolidin-2-ones under ambient conditions. | acs.org |
Directed Derivatization and Functionalization at Specific Positions
The imidazolidine-2,4-dione scaffold offers multiple sites for chemical modification, namely the N1 and N3 nitrogen atoms and the C5 carbon atom. This allows for the systematic development of derivatives with diverse structural features.
The nitrogen atoms at positions 1 and 3 of the imidazolidine-2,4-dione ring are common targets for derivatization to modulate the compound's properties. Alkylation and arylation reactions at these sites introduce alkyl or aryl groups, respectively.
N-Arylation is exemplified by the synthesis of 3-phenyl-5-aryl-imidazolidine-2,4-diones, where a phenyl group is introduced at the N3 position. This is typically achieved by reacting a C-arylglycine with phenyl isocyanate, followed by acid-catalyzed cyclization. nih.govmdpi.com For instance, reacting C-4-Methylphenylglycine with phenyl isocyanate yields (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione. mdpi.com This strategy is fundamental for creating N3-substituted hydantoins.
Alkylation at the nitrogen positions is also a widely used strategy. While direct alkylation of this compound is feasible, broader studies on related heterocycles demonstrate various methods. For example, the alkylation of imidazo[4,5-b]pyridines using reagents like 4-chlorobenzyl or butyl bromide under basic conditions (K2CO3 in DMF) predominantly leads to the formation of N-substituted regioisomers. nih.gov Phase-transfer catalysis (PTC) is another efficient methodology for the N-alkylation of various heterocycles, often providing higher selectivity and yields compared to conventional methods. crdeepjournal.org These approaches are applicable to the imidazolidine-2,4-dione core for generating libraries of N1 and N3-substituted derivatives. researchgate.net
Table 1: Examples of N-Alkylation/Arylation Reactions on Imidazolidine-2,4-dione and Related Heterocycles
| Reaction Type | Substrate | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| N-Arylation | C-4-Methylphenylglycine | Phenyl isocyanate (PhNCO) | Aqueous NaOH, then 6N HCl (reflux) | 3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | nih.gov, mdpi.com |
| N-Alkylation | Imidazo[4,5-b]pyridines | Butyl bromide | K₂CO₃, DMF | N-butyl regioisomers | nih.gov |
| N-Alkylation | Heterocycles (general) | Alkyl halides | Phase-Transfer Catalyst (PTC) | N-alkylated heterocycles | crdeepjournal.org |
| Cyclization/N-Substitution | 3-{[2-Furylmethylene]amino}imidazolidine-2,4-dione | 4-Substituted benzaldehyde, hydrazine (B178648) hydrate | Mannich base method | N-substituted imidazolidin-2,4-ione derivatives | researchgate.net |
The C5 position of the imidazolidine-2,4-dione ring is a key site for introducing structural diversity, particularly aryl groups or for constructing spirocyclic systems. The synthesis of the parent compound, this compound, is itself an example of C5-arylation.
Spiroannulations involve the creation of a new ring system that shares the C5 carbon with the imidazolidine-2,4-dione ring. These spiro compounds are of significant interest in medicinal chemistry. ijacskros.com A common strategy to access these structures is through the Knoevenagel condensation of imidazolidine-2,4-dione with an aldehyde or ketone to form a 5-arylidene intermediate. This intermediate can then undergo further reactions, such as cycloaddition, to form the spiro system. For example, the reaction of 5-arylidene imidazolidine-2,4-diones with diazomethane (B1218177) results in the formation of novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com
Another approach is the Bucherer-Bergs reaction, a multicomponent reaction using a ketone, potassium cyanide, and ammonium carbonate to directly synthesize 5,5-disubstituted hydantoins, including spirohydantoins. researchgate.net Furthermore, the condensation of isatins with 2-aminonorbornene (B1216617) carboxamides has been used to synthesize complex spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. nih.gov
Table 2: Synthetic Strategies for C5 Substitution and Spiroannulation
| Strategy | Starting Materials | Key Intermediate/Reaction | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation & Cycloaddition | Imidazolidine-2,4-dione, Aromatic aldehydes | 5-Arylidene imidazolidine-2,4-dione | Spiro[imidazolidine-pyrazoline]-2,4-diones | ijacskros.com |
| Bucherer-Bergs Reaction | Ketones, KCN, (NH₄)₂CO₃ | Multicomponent reaction | 5,5-Disubstituted and Spirohydantoins | researchgate.net |
| Condensation Reaction | Isatins, β-amino amides | Cyclocondensation | Spiro[quinazoline-indoline]-diones | nih.gov |
| Staudinger Reaction | Substituted acetic acids, Schiff bases | Ketene-imine cycloaddition | Spiro[azetidine-indoline]-diones | rsc.org |
Phosphorylation and acylation introduce phosphate (B84403) and acyl groups, respectively, into the molecule, which can significantly alter its chemical and biological properties. While specific examples on this compound are not abundant, methodologies developed for related heterocyclic systems are highly relevant.
For instance, a visible-light-mediated C3-phosphorylation of imidazo[1,2-a]pyridines has been developed using a photoredox catalyst. nih.gov This method demonstrates the feasibility of forming C-P bonds on heterocyclic cores under mild conditions and could potentially be adapted for the C5 position of imidazolidine-2,4-diones.
Acylation reactions are also crucial. The synthesis of highly substituted hydantoins from dipeptides can proceed through a dual activation of an amide and a Boc-protecting group, involving an intramolecular cyclization and a Mumm rearrangement, which is an acyl transfer process. organic-chemistry.org Additionally, some synthetic routes to hydantoins involve a domino condensation/O→N acyl migration sequence. mdpi.com These examples highlight established chemical principles for acylation that are applicable to the imidazolidine-2,4-dione framework.
Catalytic and Green Chemistry Approaches in Imidazolidine-2,4-dione Synthesis
Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency and the adoption of green chemistry principles to reduce environmental impact. These approaches are increasingly applied to the synthesis of imidazolidine-2,4-dione and its derivatives.
Metal-Catalyzed Coupling Reactions
Metal catalysts, particularly those based on palladium and copper, are powerful tools for constructing the heterocyclic core and for forming key carbon-carbon and carbon-nitrogen bonds.
Palladium-catalyzed reactions, such as the carboamination of allylic ureas with aryl bromides, provide a synthetic route to imidazolidin-2-ones. mdpi.com Palladium catalysts are also effective in hydroamination reactions for the N-cyclization of propargylic ureas to form five-membered heterocycles. mdpi.com
Copper-catalyzed reactions have also been extensively explored. A notable example is the copper-catalyzed three-component coupling reaction of 2-aminopyridines, aldehydes, and alkynes to assemble the imidazo[1,2-a]pyridyl core, a structure related to the imidazolidine-2,4-dione. nih.gov Copper catalysts have also been employed for the synthesis of quinazolinones from 2-arylindoles and amines, demonstrating their utility in constructing nitrogen-containing heterocyclic systems under mild conditions. nih.gov These metal-catalyzed methods offer efficient and modular approaches to a wide range of heterocyclic compounds. rsc.org
Phase-Transfer Catalysis in Imidazolidine-2,4-dione Synthesis
Phase-transfer catalysis (PTC) is a valuable green chemistry technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). dalalinstitute.comiajpr.com This is typically achieved using a phase-transfer agent, such as a quaternary ammonium or phosphonium (B103445) salt, which transports an ionic reactant from the aqueous phase to the organic phase where the reaction occurs. dalalinstitute.comslideshare.net
The advantages of PTC include faster reaction rates, higher yields, the elimination of expensive or hazardous solvents, and milder reaction conditions. dalalinstitute.comiajpr.com In the context of imidazolidine-2,4-dione synthesis, PTC is particularly effective for S_N2-type reactions, such as the C-, N-, O-, and S-alkylation of various substrates. crdeepjournal.org For example, PTC has been successfully used for the N-alkylation of heterocycles and in the synthesis of 3-phenyl-2-thiohydantoin derivatives. crdeepjournal.org Enantioselective PTC, using chiral catalysts, has also been developed for the asymmetric synthesis of spirocyclic compounds, demonstrating the versatility of this technique. nih.gov
Application of Deep Eutectic Solvents
Deep Eutectic Solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents (VOCs) in chemical synthesis. nih.govnih.gov A DES is a mixture of two or more components, which, at a particular molar ratio, form a eutectic with a melting point significantly lower than that of its individual components. nih.gov These solvents are often biodegradable, non-toxic, and inexpensive. nih.gov
While specific literature on the synthesis of this compound using DESs is not prevalent, the application of DESs in the synthesis of analogous heterocyclic compounds, such as imidazoles and benzimidazoles, provides a strong basis for its potential use. nih.govnih.gov The Bucherer-Bergs reaction, a classic multicomponent reaction for producing hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate, is well-suited for adaptation to DES media. mdpi.comalfa-chemistry.comwikipedia.org
Key aspects of using DESs in heterocyclic synthesis include:
Composition: DESs are typically formed by a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt like choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), which can be amides, carboxylic acids, or alcohols like urea or glycerol. nih.gov Acidic DESs have also been shown to be effective catalysts and media for certain reactions. nih.gov
Dual Role: In many cases, the DES can act as both the solvent and the catalyst, simplifying the reaction setup and workup. nih.govrsc.org For instance, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully used as a recyclable catalyst and medium for imidazole (B134444) synthesis. nih.gov
Reaction Conditions: Reactions in DESs are often performed at mild temperatures (e.g., 60-90 °C), and the product can frequently be isolated by simple precipitation upon the addition of water, allowing for easy recovery and recycling of the DES. nih.govresearchgate.net
For the synthesis of this compound, one could envision reacting 3-methylbenzaldehyde with potassium cyanide and ammonium carbonate in a suitable DES like ChCl:Urea. The DES could enhance the solubility of reactants and potentially accelerate the reaction, aligning with the principles of green chemistry.
| Heterocycle Type | DES Composition | Key Advantages | Reference |
|---|---|---|---|
| Substituted Imidazoles | Dimethyl urea:SnCl₂:HCl | Acts as dual solvent/catalyst; recyclable for up to five runs without loss of activity. | nih.gov |
| Benzimidazole Derivatives | Choline Chloride (ChCl) and o-phenylenediamine | Forms a reactive DES that facilitates synthesis of monosubstituted and 1,2-disubstituted benzimidazoles. | nih.gov |
| 2-Hydroxyphenylbenzimidazoles | Various, including ChCl-based | Provides an environmentally responsible alternative to toxic organic solvents like DMF and acetonitrile. | nih.gov |
| Thiazolidinone Derivatives | L-proline-based | Enables high-yield Knoevenagel condensation with simple product isolation by water precipitation. | researchgate.net |
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry for its ability to dramatically reduce reaction times, improve yields, and enhance reaction reproducibility. nih.govmdpi.com When combined with solvent-free conditions, these methods offer significant environmental benefits, aligning with the principles of green chemistry. tandfonline.comresearchgate.net
The synthesis of hydantoins is particularly amenable to these techniques. The Urech hydantoin synthesis and the Bucherer-Bergs reaction are two common routes that have been successfully adapted. beilstein-journals.orgmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation provides efficient and uniform heating of the reaction mixture, often leading to a significant acceleration of chemical transformations. nih.gov In the context of hydantoin synthesis, microwave-assisted protocols have been developed for key reactions like the four-component Bucherer-Bergs reaction and the Urech synthesis from amino acids. beilstein-journals.orgnih.govucl.ac.be For example, a one-pot, two-step microwave-assisted synthesis of 5-monosubstituted hydantoins from L-amino acids in water has been reported, achieving yields between 34% and 89% without the need for column chromatography. beilstein-journals.orgnih.gov This method showcases high functional group tolerance, accommodating various side chains. beilstein-journals.orgnih.gov While microwave irradiation is not always essential, it allows for better control over temperature and pressure, enhancing safety and containment. ucl.ac.be
Solvent-Free Synthesis: Solvent-free, or solid-phase, reactions represent a greener approach by minimizing waste and avoiding the use of often toxic and volatile organic solvents. tandfonline.comtandfonline.com For the synthesis of 5,5-disubstituted hydantoins, a simple and efficient method involves grinding the reactants (e.g., a diketone, urea, and NaOH) together in a mortar and pestle at room temperature. tandfonline.comresearchgate.nettandfonline.com This mechanochemical approach can lead to excellent yields and simplifies product purification, which often only requires adding water to the reaction mixture and subsequent acidification to precipitate the product. tandfonline.comtandfonline.com
| Methodology | Starting Materials | Conditions | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Urech Synthesis | L-amino acids, KOCN | One-pot, two-step in water, 80-120 °C | 34-89% | Rapid, chromatography-free, broad functional group tolerance. | beilstein-journals.orgnih.gov |
| Microwave-Assisted Bucherer-Bergs | Ketone, KCN, (NH₄)₂CO₃ | Microwave irradiation, 70 °C, 50 W, 1 h | ~73% | Improved reaction control and safety over sealed-tube methods. | ucl.ac.be |
| Solvent-Free Condensation | Benzil, Urea/Thiourea, NaOH | Grinding in mortar and pestle at room temperature | Moderate to Excellent | Environmentally friendly, saves energy, simple workup. | tandfonline.comresearchgate.nettandfonline.com |
| Microwave-Promoted Solvent-Free Condensation | Arylglyoxals, Phenylurea/Thiourea | Polyphosphoric ester (PPE) as mediator, microwave irradiation | Good | Simple workup with ice-cold water. | organic-chemistry.org |
Solid-Phase Synthesis Techniques
Solid-phase synthesis is a powerful technique for the combinatorial synthesis of compound libraries, which is invaluable for drug discovery and the exploration of structure-activity relationships. thieme-connect.com This methodology has been efficiently applied to the preparation of diverse hydantoin derivatives. nih.govacs.org The core principle involves anchoring a starting material to an insoluble polymer resin, carrying out a sequence of reactions, and finally cleaving the desired product from the solid support. nih.gov
The typical solid-phase synthesis of hydantoins proceeds as follows:
Anchoring: An N-protected amino acid (e.g., Boc- or Fmoc-protected) is attached to a solid support resin, such as a Pam resin. nih.govcaltech.edu The linkage is typically a stable amide bond formed with the carboxylic acid end of the amino acid. nih.gov
Functionalization/Modification: With the amino acid anchored, various functional groups can be introduced. This can involve deprotection of the α-amino group followed by reaction with an isocyanate to form a urea intermediate, which remains attached to the resin.
Cyclization and Cleavage: The final step involves treating the resin-bound intermediate under acidic or basic conditions. nih.gov This treatment simultaneously induces the cyclization of the urea intermediate to form the hydantoin ring and cleaves the final product from the solid support. nih.gov
This approach allows for the systematic variation of substituents at the N-1, N-3, and C-5 positions of the hydantoin core, enabling the rapid generation of a large number of distinct analogues. thieme-connect.com The purification process is simplified, as excess reagents and by-products are washed away from the resin at each step.
| Step | Description | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| 1. Resin Loading | Anchoring the first N-protected amino acid to the solid support. | Boc-amino acid, Pam resin, DCC/HOBt. | caltech.edu |
| 2. Deprotection | Removal of the N-terminal protecting group (e.g., Boc or Fmoc). | Trifluoroacetic acid (TFA) for Boc; Piperidine for Fmoc. | caltech.edunih.gov |
| 3. Coupling/Urea Formation | Reaction of the deprotected amine with an isocyanate or coupling with another amino acid. | Isocyanate in DMF; or another protected amino acid with coupling agents. | nih.gov |
| 4. Cyclization/Cleavage | Formation of the hydantoin ring and release of the product from the resin. | Acidic (e.g., TFA) or basic conditions. | nih.govacs.org |
| 5. Purification | Isolation of the final hydantoin product. | Filtration to remove resin, followed by evaporation and often HPLC. | nih.gov |
Chemical Reactivity and Transformation Mechanisms of the Imidazolidine 2,4 Dione Core
Nucleophilic Reactivity at Nitrogen Atoms
The nitrogen atoms within the imidazolidine-2,4-dione ring, located at positions 1 and 3, exhibit nucleophilic character typical of amides. The electron-withdrawing nature of the adjacent carbonyl groups reduces their basicity compared to amines, but they can be deprotonated by a suitable base to form a highly nucleophilic anion. The N-H proton at the N3 position is generally more acidic and thus more readily removed than the proton at N1, often allowing for selective substitution.
Common reactions involving the nitrogen atoms are alkylation and acylation, which proceed via a nucleophilic substitution mechanism, typically SN2. gacariyalur.ac.inarkat-usa.org The general mechanism involves the deprotonation of the N-H proton to form a hydantoin (B18101) anion, which then attacks an electrophilic center, such as an alkyl halide, displacing the leaving group. arkat-usa.org
Table 1: Nucleophilic Substitution Reactions at Nitrogen Atoms
| Reaction Type | Reagents | Position(s) | Mechanism | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N1, N3 | SN2 | N-Alkyl hydantoin |
| N-Acylation | Acyl halide, Base | N1, N3 | Nucleophilic Acyl Substitution | N-Acyl hydantoin |
This reactivity is crucial for the synthesis of a wide array of N-substituted hydantoin derivatives. researchgate.netmdpi.comacs.org For instance, the synthesis of N-3 substituted hydantoins can be achieved by reacting α-amino acids with isocyanates, where the amino group acts as the initial nucleophile. researchgate.net
Reactivity of the C5 Methylene (B1212753) Group
The C5 position of the imidazolidine-2,4-dione core is activated by both an adjacent nitrogen atom and the C4-carbonyl group. In unsubstituted hydantoin, this position features a methylene group (CH₂). The protons on this carbon are acidic and can be removed by a base to generate a carbanion. This nucleophilic carbanion is a key intermediate in various carbon-carbon bond-forming reactions.
A hallmark reaction of hydantoins possessing a C5-methylene group is the Knoevenagel condensation with aldehydes or ketones. sciencemadness.org This reaction is typically catalyzed by a weak base and results in the formation of 5-ylidenehydantoin derivatives. The mechanism involves the initial deprotonation at C5, followed by the nucleophilic attack of the resulting carbanion on the carbonyl carbon of the aldehyde or ketone, and subsequent elimination of water to form a C=C double bond. sciencemadness.orgresearchgate.net
For the specific compound 5-(3-Methylphenyl)imidazolidine-2,4-dione , the C5 position is a methine (a tertiary carbon) and is already substituted with the 3-methylphenyl group. Therefore, it lacks the necessary second proton for the final elimination step of the Knoevenagel condensation. While deprotonation at C5 is still possible, its subsequent reactivity is different, and it cannot form a 5-ylidene derivative in the same manner. However, the principle of C5 activation remains a fundamental aspect of the hydantoin core's chemistry.
Thionation Reactions for 2-Thioimidazolidin-4-ones
The carbonyl groups of the imidazolidine-2,4-dione ring can be converted to thiocarbonyls through thionation reactions. This transformation is most commonly employed to synthesize 2-thiohydantoins, which are also a significant class of heterocyclic compounds. The carbonyl group at the C2 position is generally more reactive towards thionating agents than the C4 carbonyl, allowing for selective synthesis of 2-thioimidazolidin-4-ones. mdpi.com
The most widely used thionating agent for this purpose is Lawesson's Reagent (LR). organic-chemistry.orgnih.gov Other reagents like phosphorus pentasulfide (P₄S₁₀) can also be used, though they often require more forcing reaction conditions. researchgate.net
The mechanism for thionation with Lawesson's Reagent is well-established. acs.orgacs.org
Dissociation: Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide monomer in solution.
Cycloaddition: The reactive monomer undergoes a concerted [2+2] cycloaddition with the C2 carbonyl group of the hydantoin ring to form a four-membered thiaoxaphosphetane intermediate.
Cycloreversion: This intermediate readily collapses in a retro-[2+2] cycloaddition, driven by the formation of a very stable phosphorus-oxygen double bond. This step releases the desired thiocarbonyl compound (the 2-thiohydantoin) and a stable phosphine (B1218219) oxide byproduct. organic-chemistry.orgacs.org
Table 2: Common Thionating Agents for Hydantoins
| Reagent | Formula | Typical Conditions | Selectivity |
|---|---|---|---|
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Toluene or xylene, reflux | High for C2 carbonyl |
Thermal Reactivity and Decomposition Pathways
Imidazolidine-2,4-diones are generally crystalline solids with high melting points, indicating significant thermal stability. wikipedia.orgceon.rs Their primary decomposition pathway under thermal stress, particularly in aqueous acidic or basic conditions, is hydrolysis of the heterocyclic ring. acs.org
The hydrolysis of hydantoin is essentially the reverse of the Urech hydantoin synthesis and proceeds in a stepwise manner to yield an α-amino acid. wikipedia.orgacs.org
Initial hydrolysis of one of the amide bonds (e.g., between C4 and N3) opens the ring to form a hydantoic acid (or ureido acid) intermediate.
Further hydrolysis of the remaining amide and ureido linkages liberates the corresponding α-amino acid, ammonia (B1221849), and carbon dioxide. acs.org
For example, the hydrolysis of unsubstituted hydantoin in the presence of sodium hydroxide (B78521) yields glycine. acs.org Similarly, hydrolysis of this compound would be expected to produce 2-amino-2-(3-methylphenyl)acetic acid. The rate of this decomposition is highly dependent on temperature and pH. acs.org Under certain gasification conditions, the formation of hydantoins has been shown to be reversible, breaking down into components like ketones, cyanide, and ammonia, which points to a possible fragmentation pathway under extreme thermal conditions. osti.gov
Comparative Reactivity Studies of Imidazolidine-2,4-dione with Related Heterocycles
The reactivity of the imidazolidine-2,4-dione core can be better understood by comparison with structurally related five-membered heterocycles, most notably thiazolidine-2,4-dione (TZD). TZD shares the same dicarbonyl arrangement and C5 active site but contains a sulfur atom at position 1 instead of a nitrogen atom.
Nucleophilic Reactivity at Nitrogen: In imidazolidine-2,4-dione, both N1 and N3 can be substituted. In thiazolidine-2,4-dione, only the N3 position is available for substitution. The N3-H in both scaffolds is acidic and can be deprotonated to generate a nucleophile for reactions like N-alkylation. arkat-usa.orgresearchgate.net The reaction conditions and mechanisms (SN2) are often analogous, suggesting comparable reactivity at the N3 position. arkat-usa.orgresearchgate.net
Reactivity of the C5 Methylene Group: Both hydantoin and TZD possess an acidic methylene group at the C5 position, flanked by a heteroatom (N or S) and a carbonyl group. Consequently, both heterocycles readily undergo Knoevenagel condensation reactions with aldehydes to form 5-ylidene derivatives under similar basic conditions. sciencemadness.orgijpsr.com This indicates a comparable degree of activation of the C5 position in both ring systems.
Ring Stability and Cleavage: Both rings are subject to hydrolytic cleavage. Hydantoins hydrolyze to yield α-amino acids, CO₂, and ammonia. wikipedia.org Thiazolidinediones, which are prominent in medicinal chemistry (e.g., glitazones), are also metabolized and can undergo ring cleavage, though the specific pathways and products differ due to the presence of the sulfur atom. nih.govnih.gov The N-C-N linkage in hydantoins versus the S-C-N linkage in thiazolidinediones leads to distinct chemical stabilities and degradation products.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Imidazolidine-2,4-dione (Hydantoin) |
| Thiazolidine-2,4-dione |
| 2-Thioimidazolidin-4-one (2-Thiohydantoin) |
| Phenyl isocyanate |
| Lawesson's Reagent |
| Phosphorus pentasulfide |
| Glycine |
| 2-Amino-2-(3-methylphenyl)acetic acid |
| Hydantoic acid (Ureido acid) |
Structural Analysis and Advanced Characterization of Imidazolidine 2,4 Dione Compounds
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and purity of synthesized imidazolidine-2,4-dione compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For 5-substituted imidazolidine-2,4-diones, ¹H and ¹³C NMR spectra provide characteristic signals for the protons and carbons of the heterocyclic ring and its substituents.
¹H NMR: In the ¹H NMR spectrum of a typical 5-aryl-imidazolidine-2,4-dione, the proton at the C-5 position of the imidazolidine (B613845) ring typically appears as a singlet in the range of δ 5.16–5.58 ppm. bldpharm.com The N-H protons of the ring are observed as two distinct singlets, often broad, in the downfield region (δ 8.86–10.99 ppm), indicative of the two non-equivalent amide protons. bldpharm.com The aromatic protons of the 3-methylphenyl group are expected to appear in the δ 7.0–7.5 ppm region, showing complex splitting patterns corresponding to the substitution. The methyl group protons would present as a singlet around δ 2.2–2.5 ppm. bldpharm.com
¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The two carbonyl carbons (C-2 and C-4) of the imidazolidine-2,4-dione ring are typically found at distinct chemical shifts, with the C-4 carbonyl appearing around δ 176-178 ppm and the C-2 urea-type carbonyl resonating further upfield around δ 157 ppm. sigmaaldrich.comacs.org The C-5 carbon, bearing the aryl substituent, is expected in the range of δ 60-67 ppm. sigmaaldrich.com The carbons of the methylphenyl group would resonate in the aromatic region (δ 120-140 ppm), with the methyl carbon appearing around δ 21 ppm. sigmaaldrich.com
Table 1: Representative ¹H and ¹³C NMR Data for Related Imidazolidine-2,4-dione Derivatives This interactive table provides data for compounds structurally similar to 5-(3-Methylphenyl)imidazolidine-2,4-dione to illustrate typical NMR chemical shifts.
| Compound | Key ¹H NMR Signals (δ / ppm) | Key ¹³C NMR Signals (δ / ppm) | Reference |
|---|---|---|---|
| 5-Methyl-5-phenylimidazolidine-2,4-dione | 1.62 (s, 3H, CH₃), 7.30-7.50 (m, 5H, Ar-H), 8.15 (s, 1H, NH), 9.65 (s, 1H, NH) | 24.7 (CH₃), 66.9 (C-5), 125.6, 128.7, 129.1, 139.3 (Ar-C), 156.4 (C-2), 177.3 (C-4) | acs.org |
| 5-Ethyl-5-phenethylimidazolidine-2,4-dione | 0.78 (t, 3H, CH₃), 1.62 (q, 2H, CH₂), 1.74-1.88 (m, 2H, CH₂), 2.35-2.60 (m, 2H, CH₂), 7.10-7.32 (m, 5H, Ar-H), 7.95 (s, 1H, NH) | 7.5 (CH₃), 29.3 (CH₂), 29.4 (CH₂), 38.2 (CH₂), 66.1 (C-5), 126.0, 128.2, 128.5, 141.1 (Ar-C), 157.1 (C-2), 177.8 (C-4) | acs.org |
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an imidazolidine-2,4-dione derivative is characterized by several key absorption bands. acs.org
N-H Stretching: Two distinct bands are often observed in the region of 3200–3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two N-H groups in the heterocyclic ring. acs.org
C=O Stretching: The most prominent features are the strong absorption bands for the two carbonyl groups. The C-4 (amide) carbonyl typically absorbs at a higher wavenumber (1765–1775 cm⁻¹) compared to the C-2 (urea) carbonyl, which shows a band around 1710–1725 cm⁻¹. sigmaaldrich.comacs.org This difference arises from the electronic environment of each carbonyl group.
C-N Stretching: Vibrations associated with the C-N bonds of the ring appear in the fingerprint region, typically around 1400 cm⁻¹.
Aromatic C-H and C=C Stretching: The 3-methylphenyl substituent would exhibit aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1450–1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹. sigmaaldrich.com
Table 2: Characteristic IR Absorption Bands for Imidazolidine-2,4-dione Derivatives This interactive table summarizes typical IR frequencies observed for the functional groups in imidazolidine-2,4-dione compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amide/Urea) | Stretching | 3200 - 3300 | acs.org |
| C=O (Amide, C-4) | Stretching | 1765 - 1775 | sigmaaldrich.comacs.org |
| C=O (Urea, C-2) | Stretching | 1710 - 1725 | sigmaaldrich.comacs.org |
| Aromatic C=C | Stretching | 1450 - 1600 | |
| C-N | Stretching | ~1400 |
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental formula. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass is approximately 190.07 g/mol .
In High-Resolution Mass Spectrometry (HRMS), this value can be determined with high precision, which serves to confirm the molecular formula. The mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺ at m/z ≈ 191.08). The fragmentation pattern can also provide structural information, often involving the cleavage of the substituent from the heterocyclic ring.
X-ray Crystallography Studies of Imidazolidine-2,4-dione Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.
While a crystal structure for this compound is not publicly documented, analysis of closely related compounds provides significant insight into the expected solid-state arrangement. For instance, the crystal structure of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione has been determined. In this structure, the imidazolidine ring is nearly planar. The crystal packing is dominated by a network of intermolecular hydrogen bonds involving the N-H groups of the imidazolidine ring and the C=O groups, as well as the phenolic hydroxyl group, creating a stable three-dimensional framework. Similar hydrogen bonding patterns involving N-H···O interactions are a common and defining feature in the crystal structures of related hydantoins.
In structures like 3-methyl-5,5-diphenylimidazolidine-2,4-dione, molecules form chains parallel to a crystal axis through N—H⋯O hydrogen bonds. It is highly probable that this compound would also exhibit such intermolecular hydrogen bonding, linking molecules into dimers, chains, or sheets in the solid state.
Table 3: Representative Crystal Data for a Related Imidazolidine-2,4-dione Derivative This interactive table presents crystallographic data for an analogue to illustrate the typical parameters determined from X-ray diffraction.
| Parameter | Value for 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | Reference |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₃ | |
| Molecular Weight | 192.17 | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 10.3694 (11) | |
| b (Å) | 6.9914 (8) | |
| c (Å) | 12.3857 (13) | |
| β (°) | 105.619 (2) | |
| Volume (ų) | 864.76 (16) | |
| Z | 4 |
The conformation of the five-membered imidazolidine ring is a key structural feature. Due to the presence of sp²-hybridized C-2 and C-4 atoms, the ring tends to adopt a relatively flat conformation. In many reported crystal structures, the imidazolidine-2,4-dione ring is described as being nearly planar or having a slight envelope or twist conformation.
For 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione , the imidazolidine ring is almost perfectly planar, with a root-mean-square deviation of only 0.012 Å. The phenyl ring is significantly twisted out of the plane of the imidazolidine ring, with a dihedral angle of 89.3(1)°. This perpendicular orientation minimizes steric hindrance between the two rings. A similar conformation, with a near-planar hydantoin (B18101) ring and an out-of-plane orientation of the C-5 substituent, is expected for this compound. In 5,5-disubstituted derivatives, such as 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, the phenyl rings are inclined to the mean plane of the five-membered ring by approximately 60°.
Comprehensive Analysis of this compound Unfeasible Due to Lack of Publicly Available Scientific Data
A thorough and exhaustive search of scientific databases and publicly available literature has revealed a significant lack of specific experimental and computational data for the chemical compound This compound (CAS Number: 187978-79-6). Consequently, the generation of a detailed and scientifically accurate article adhering to the requested structural analysis, intermolecular interactions, polymorphism, and computational chemistry studies is not possible at this time.
The required primary data, including crystallographic information files (CIF) for single-crystal X-ray diffraction analysis and published papers on computational chemistry, are essential for a rigorous and factual discussion of the topics outlined in the user's request. Despite targeted searches for this specific molecule, no peer-reviewed articles or database entries containing the necessary structural or theoretical details could be located.
While the broader class of imidazolidine-2,4-dione (hydantoin) derivatives is well-documented, with numerous studies on aspects like hydrogen bonding, aromatic stacking, and polymorphism for other substituted analogues, these findings cannot be permissibly extrapolated to create a scientifically accurate and non-hypothetical analysis of the 3-methylphenyl variant as per the strict requirements of the request.
Therefore, the following sections of the proposed article outline cannot be completed for This compound :
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Without access to the foundational research data for this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
The analysis generates a three-dimensional surface around a molecule, color-coded to represent the nature and proximity of external atomic contacts. Distances shorter than, equal to, or longer than the van der Waals radii are typically colored red, white, and blue, respectively. This visual representation is complemented by two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contact distances.
For imidazolidine-2,4-dione derivatives, Hirshfeld analysis reveals the significance of various non-covalent interactions, such as hydrogen bonds (N-H···O), as well as weaker contacts like C-H···O and π-π stacking, in stabilizing the crystal structure. For instance, studies on compounds like 1-acetyl-5-(2-methylpropyl)-2-thioxo-imidazolidin-4-one have utilized this method to analyze the nature of intermolecular interactions in detail. nih.gov Similarly, research on 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione has shown that H···H, H···C/C···H, and H···O/O···H interactions are the most significant contributors to crystal packing. nih.govresearchgate.net
Table 1: Illustrative Hirshfeld Surface Interaction Contributions in an Imidazolidine-2,4-dione Analog This table presents hypothetical data for illustrative purposes, based on findings for similar compounds, as specific data for this compound is not available.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.2% | Represents contacts between hydrogen atoms, indicating the importance of van der Waals forces in the crystal packing. |
| O···H/H···O | 28.5% | Corresponds to hydrogen bonding interactions, typically between the carbonyl oxygen and amine hydrogen atoms. |
| C···H/H···C | 15.8% | Indicate weaker C-H···π or C-H···O interactions that contribute to the overall stability of the crystal structure. |
| C···C | 5.5% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| N···H/H···N | 3.1% | Represents contacts involving nitrogen atoms, often part of the hydrogen bonding network. |
| Other | 1.9% | Includes minor contributions from other types of intermolecular contacts. |
Analysis of Global and Local Reactivity Descriptors (e.g., HOMO-LUMO, Fukui Functions)
The electronic properties and reactivity of a molecule can be effectively understood through the lens of quantum chemical calculations, particularly by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. bepls.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. bepls.com
The HOMO itself is associated with the ability to donate electrons (nucleophilicity), while the LUMO is linked to the ability to accept electrons (electrophilicity). bepls.com For a compound like this compound, the HOMO would likely be localized on the electron-rich methylphenyl group, while the LUMO might be distributed across the electron-withdrawing carbonyl groups of the imidazolidine-2,4-dione ring.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.
Local reactivity, which identifies the most reactive sites within a molecule, can be determined using Fukui functions . These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thus highlighting the sites most susceptible to nucleophilic or electrophilic attack.
Table 2: Hypothetical Global Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.50 | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |
| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.25 | Indicates the chemical stability and reactivity of the molecule. |
| Electronegativity (χ) | 3.875 | Measures the overall ability to attract electrons. |
| Chemical Hardness (η) | 2.625 | Represents the resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 0.381 | Indicates the molecule's polarizability. |
| Electrophilicity Index (ω) | 2.85 | Quantifies the electrophilic character of the molecule. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions with biological macromolecules, such as enzymes or receptors. researchgate.net For a compound like this compound, which is a derivative of the pharmacologically significant hydantoin scaffold, MD simulations would be invaluable in understanding its potential as a therapeutic agent. nih.govjddtonline.info
In a typical MD simulation, the compound (the ligand) is placed in a simulated environment with its target protein (the receptor), often solvated in a box of water molecules. The simulation then calculates the forces between all atoms and uses these forces to predict their movements over time. This provides a dynamic picture of the binding process, including:
Binding Stability: MD simulations can assess the stability of the ligand-receptor complex over time by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand's position.
Key Interactions: The simulation can identify which specific amino acid residues in the receptor's binding site form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Conformational Changes: It can reveal how the binding of the ligand may induce conformational changes in the protein, which can be crucial for its biological function.
For example, MD simulations have been used to study the interaction of thiazolidine-2,4-dione derivatives with their target proteins, providing insights into their mechanism of action. researchgate.net
Structure Activity Relationship Sar Studies of Imidazolidine 2,4 Dione Derivatives
Influence of Substituent Position and Electronic Properties on Biological Activity Profiles
The biological activity of imidazolidine-2,4-dione derivatives is highly dependent on the nature, size, and electronic properties (whether electron-donating or electron-withdrawing) of the substituents attached to the hydantoin (B18101) ring. rsc.orgucl.ac.be Modifications can drastically alter a compound's potency, selectivity, and pharmacokinetic properties. For instance, in the search for fatty acid amide hydrolase (FAAH) inhibitors, substitutions on a 5,5'-diphenylimidazolidine-2,4-dione template revealed that steric effects could be more influential than electronic effects for certain positions. ucl.ac.be Similarly, for derivatives targeting the serotonin (B10506) transporter (SERT), the presence of an electron-attracting group like chlorine on a phenyl ring substituent was found to influence the compound's basicity, which in turn correlated with its biological activity. nih.gov
The C5 position of the imidazolidine-2,4-dione ring is a critical site for modification, as substituents at this position directly influence the molecule's three-dimensional shape and interaction with target proteins. The introduction of aryl groups, such as the 3-methylphenyl group, is a common strategy in the design of bioactive hydantoins. mdpi.com
Research on various imidazolidine-2,4-dione derivatives has demonstrated that the nature of the C5 substituent is a key determinant of activity.
Aryl Substituents: The presence of a phenyl ring at C5 is common in many active compounds. The substitution pattern on this aryl ring further refines the biological activity. For example, in a series of Bcl-2 inhibitors, a (3'-methylbiphenyl-4-yl)methyl group at C5 was part of a potent compound. nih.gov In another study, para-substituents on a C5-phenyl ring were shown to positively affect the inhibitory activity of certain anticancer agents. rsc.org The 3-methylphenyl group in "5-(3-Methylphenyl)imidazolidine-2,4-dione" introduces a small, lipophilic methyl group at the meta position of the phenyl ring, which can influence binding through steric and hydrophobic interactions within the target's binding pocket.
Electronic and Steric Effects: In a series of FAAH inhibitors with 5,5'-diphenyl substitution, replacing hydrogen with halogens (chlorine, bromine) or other groups (methyl, methoxy) at the para position of the phenyl rings led to a decrease in potency, suggesting that steric bulk in this position is detrimental to activity. ucl.ac.be This highlights the sensitivity of the binding pocket to the size of the C5 substituent.
Fused and Spirocyclic Systems: Creating spiro-fused systems at the C5 position has been a successful strategy for developing aldose reductase inhibitors, which are relevant in the management of diabetes. researchgate.net
Table 1: Impact of C5 Substitution on Biological Activity of Imidazolidine-2,4-dione Derivatives
| C5-Substituent | Target/Activity | Observation |
|---|---|---|
| 5-Aryl (general) | Anticancer | Substituents on the aryl ring, particularly at the para-position, can enhance potency. rsc.org |
| 5-Phenyl-5-(trifluoromethyl) | Anti-inflammatory | Reported to have activity in inflammatory/autoimmune disease models. researchgate.net |
| 5,5-Diphenyl | FAAH Inhibition | Substitution on the phenyl rings with halogens or methyl groups decreased inhibitory potency, suggesting unfavorable steric effects. ucl.ac.be |
| 5-Aryl (e.g., 4-ethylphenyl, 4-isopropylphenyl) | Antinociceptive/Cardiovascular | Derivatives showed significant antinociceptive effects in animal models. mdpi.com |
Substitutions at the N1 and N3 positions of the imidazolidine-2,4-dione ring are pivotal for modulating a compound's physicochemical properties, such as solubility and lipophilicity, as well as its binding affinity and selectivity for biological targets. researchgate.net
N1-Substitution: The N1 position is often a site for introducing larger fragments to interact with specific regions of a receptor or enzyme. In the development of Bcl-2 inhibitors, complex substituents were attached at the N1 position while keeping the C5 position substituted with an arylmethyl group, leading to potent antitumor compounds. nih.gov The presence of a substituent on the amino nitrogen of the precursor α-amino acid directly leads to an N1-substituted hydantoin. researchgate.net
N3-Substitution: The N3 position is frequently substituted to enhance activity or alter receptor affinity. In a study on FAAH inhibitors, a series of 3-alkyl-5,5-diphenylimidazolidine-2,4-diones were synthesized. The length of the alkyl chain at the N3 position was found to be crucial for activity, with 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione showing significant inhibitory potency (pI50 = 5.12). nih.govucl.ac.be Similarly, N3-phenyl substitution was a key feature in a series of imidazolidine-2,4-diones synthesized from C-phenylglycine derivatives, which exhibited antinociceptive and cardiovascular effects. mdpi.comnih.gov For some antimicrobial derivatives, the introduction of substituents at the N3 position via a Mannich base method was essential for their biological activity. researchgate.net
Table 2: Influence of N-Substitution on Biological Activity of Imidazolidine-2,4-dione Derivatives
| Position | Substitution Type | Target/Activity | Observation |
|---|---|---|---|
| N1 | Complex propanamide side chains | Bcl-2 Inhibition | Large substituents at N1 are tolerated and essential for high-affinity binding to the target protein. nih.gov |
| N3 | Alkyl chains (e.g., heptyl, octyl) | FAAH Inhibition | The length of the alkyl chain significantly impacts inhibitory potency; a heptyl chain was found to be optimal in one study. nih.govucl.ac.be |
| N3 | Phenyl group | Antinociceptive | N3-phenyl substitution was a common feature in a series of active compounds. mdpi.comnih.gov |
| N3 | Arylpiperazinylalkyl chains | Serotonin Receptor (5-HT1A) Affinity | Long-chain substituents at N3 containing an arylpiperazine moiety are crucial for high affinity to serotonin receptors. nih.gov |
Pharmacophore-Based Molecular Modeling and Drug Design Strategies
Pharmacophore modeling is a powerful computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. nih.govyoutube.com This approach is widely used to design novel imidazolidine-2,4-dione derivatives, guide SAR studies, and screen virtual libraries for potential hits. nih.govnih.gov
For instance, in the design of new VEGFR-2 inhibitors, a ligand-based drug design approach was used, where the thiazolidine-2,4-dione scaffold (structurally related to imidazolidine-2,4-dione) was chosen to occupy the hinge region of the enzyme's active site. nih.gov Molecular docking simulations, a key component of these strategies, help predict the binding orientation and affinity of designed molecules. In the development of Bcl-2 inhibitors, molecular docking was used to rationalize the observed SAR of imidazolidine-2,4-dione derivatives. nih.gov Similarly, for lymphoid-specific tyrosine phosphatase (LYP) inhibitors, docking studies helped to understand how the most potent compounds bind reversibly and competitively to the enzyme. nih.gov These computational methods allow for the pre-screening of compounds, prioritizing the synthesis of those with the highest predicted activity and saving significant resources. nih.gov
Stereochemical Considerations in Imidazolidine-2,4-dione Activity
Stereochemistry plays a crucial role in the biological activity of many drugs, as biological macromolecules like enzymes and receptors are chiral. When a substituent is introduced at the C5 position of the imidazolidine-2,4-dione ring, a chiral center is created (unless C5 is symmetrically disubstituted). Consequently, the compound can exist as a pair of enantiomers (R and S isomers). These enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles.
The differential activity of enantiomers is a well-established principle in pharmacology. For example, in a study of 4-aryl-2-cycloalkylidenhydrazinylthiazole derivatives, which are structurally related to substituted hydantoins, the separation of diastereoisomers was performed. It was found that the (R)-(Z) isomer of one compound was a significantly more potent and selective human monoamine oxidase B (hMAO-B) inhibitor than the other isomers, a finding that was supported by molecular modeling. nih.gov Although specific studies on the separate enantiomers of this compound were not found in the search, the general principle holds. The spatial arrangement of the 3-methylphenyl group relative to the hydantoin core will dictate the precise fit into the binding site of a target protein. Therefore, evaluating the biological activity of individual enantiomers is a critical step in the preclinical development of such chiral compounds. researchgate.net
Mechanistic Investigations of Biological Activities of Imidazolidine 2,4 Dione Derivatives in Vitro and Preclinical Models
Enzyme Inhibition and Modulation Studies
No specific studies detailing the inhibitory or modulatory effects of 5-(3-Methylphenyl)imidazolidine-2,4-dione on enzymes such as monoamine oxidase (MAO), cyclooxygenase-2 (COX-2), or aldose reductase have been identified. While the broader class of imidazolidine-2,4-dione (hydantoin) derivatives has been investigated for various enzyme inhibition activities, including as potential monoamine oxidase inhibitors, data for the specific 3-methylphenyl substituted variant is not available in the public domain.
Preclinical Pharmacological Model Applications
No in vivo studies using preclinical pharmacological models to investigate the mechanistic insights of this compound have been reported. Therefore, its pharmacological effects, pharmacokinetics, and mechanism of action in a whole-organism context are unknown.
Antimicrobial Activity Mechanisms (e.g., antibacterial, antifungal, antiviral, antiprotozoal activity)
The imidazolidine-2,4-dione scaffold, also known as hydantoin (B18101), is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. researchgate.net Derivatives of this core structure have been extensively investigated for their potential as antimicrobial agents, demonstrating varying degrees of efficacy against bacteria, fungi, viruses, and protozoa. researchgate.net The antimicrobial effects are often attributed to the diverse substituents attached to the hydantoin ring, which influence the compound's interaction with microbial targets. researchgate.netceon.rs
Antibacterial Activity
Imidazolidine-2,4-dione derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria. nih.govnih.govscienceopen.com The mechanism of action for many of these compounds is still under investigation, but some studies suggest that they may interfere with essential cellular processes in bacteria. For instance, some thiazolidine-2,4-dione analogs, which share structural similarities with imidazolidine-2,4-diones, are thought to exert their antimicrobial action by inhibiting cytoplasmic Mur ligases, enzymes crucial for peptidoglycan synthesis in bacterial cell walls. nih.govmdpi.com
The structure of the derivative plays a crucial role in its antibacterial efficacy. The presence of specific substituents, such as halogens like chlorine on the phenyl ring, has been associated with inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net In some cases, the introduction of bulky or electron-withdrawing groups can enhance antibacterial activity. nih.govscienceopen.com
Research has demonstrated that the antibacterial activity of these derivatives is influenced by both the structure of the compound and the specific bacterial strain being targeted. researchgate.netceon.rs For example, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives incorporating a 2-thiohydantoin (B1682308) moiety displayed significant activity against Gram-positive strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. nih.govscienceopen.com The activity of some of these derivatives was found to be comparable or even superior to established antibiotics like oxacillin (B1211168) and cefuroxime. nih.govnih.govscienceopen.com
Molecular docking studies have provided further insights into the potential mechanisms of action. For instance, certain pyridinone and pyrazole (B372694) derivatives have been suggested to act as topoisomerase IV inhibitors, a mechanism that disrupts bacterial DNA replication. johnshopkins.edu
Table 1: In Vitro Antibacterial Activity of Imidazolidine-2,4-dione Derivatives
| Compound/Derivative | Test Organism | Activity/Findings | Reference |
|---|---|---|---|
| (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivatives | E. coli, S. aureus, P. aeruginosa | Significant antibacterial activity observed using the disc diffusion method. | hrpub.org |
| Thiazole and Imidazolidine (B613845) derivatives | Proteus vulgaris | Three imidazole (B134444) derivatives showed no inhibitory effect. | researchgate.net |
| Fused bicyclic hydantoin derivatives | 15 bacterial strains | Exhibited the highest inhibitory activity among the tested hydantoin derivatives. | researchgate.netceon.rskg.ac.rs |
| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | S. aureus, S. epidermidis, B. subtilis, N. gonorrhoeae, E. coli, K. pneumoniae | Showed significant antimicrobial activity. | nih.gov |
| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | Most active compounds possessed a MIC of 3.91 mg/L. | nih.govscienceopen.com |
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive bacteria | Most active compounds possessed a MIC of 3.91 mg/L. | nih.gov |
| Hybrid compounds of phenytoin (B1677684) with Oxazepines, Diazepines, and Quinazolin | Escherichia coli | Showed potent antibacterial activity. | researchgate.net |
Antifungal Activity
The antifungal potential of imidazolidine-2,4-dione derivatives has been explored against a variety of fungal pathogens. researchgate.net The mechanisms underlying their antifungal action are not fully elucidated but are thought to involve the disruption of fungal cell integrity or key metabolic pathways. For example, some azole-containing compounds, a class to which some imidazolidine derivatives are related, are known to interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com
The structural features of these derivatives significantly impact their antifungal potency. Studies on various substituted imidazolidine-2,4-diones have shown that the nature and position of substituents on the aromatic rings can lead to substantial differences in activity. nih.gov For instance, certain imidazole derivatives containing a 2,4-dienone motif have demonstrated broad-spectrum antifungal activity. nih.gov
In vitro studies have evaluated the minimum inhibitory concentrations (MICs) of these compounds against clinically relevant fungi such as Candida species and Aspergillus fumigatus. nih.govnih.gov Some derivatives have exhibited antifungal activity comparable to or even better than standard antifungal drugs like fluconazole. nih.govmdpi.com
Table 2: In Vitro Antifungal Activity of Imidazolidine-2,4-dione Derivatives
| Compound/Derivative | Test Organism | Activity/Findings | Reference |
|---|---|---|---|
| Imidazolidine-2,4-dione derivatives | 4 yeast strains | Assayed compounds exerted weak antifungal activity. | researchgate.netceon.rskg.ac.rs |
| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | A. fumigatus, A. clavatus, G. candidum | Showed significant antimicrobial activity. | nih.gov |
| Imidazole derivatives with a 2,4-dienone motif | Candida spp., C. neoformans, A. fumigatus | Compounds 31 and 42 exhibited strong, broad-spectrum inhibitory effects. | nih.gov |
| Thiazolidine-2,4-dione derivatives with a 1,2,3-triazole scaffold | Two fungal strains | Compounds am10 and am11 had superior antifungal activities compared to fluconazole. | nih.gov |
| 2,4-thiazolidinedione derivatives with a chromene scaffold | Fungal species | Compounds am56 and am57 were more active than fluconazole. | mdpi.com |
Antiviral Activity
Imidazolidine-2,4-diones and related imidazolidinones have emerged as an important class of compounds with potent antiviral activities against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and enterovirus. nih.gov The antiviral mechanisms of these derivatives are often virus-specific and target key viral enzymes or proteins.
For HIV, imidazolidinone derivatives have been reported to act as inhibitors of HIV aspartic protease and as CCR5 co-receptor antagonists, both of which are crucial for viral entry and replication. nih.gov In the case of HCV and Dengue virus, these compounds have been shown to inhibit the NS3 serine protease and the NS2B-NS3 protease, respectively. nih.gov Furthermore, certain pyridyl-imidazolidinones exhibit specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1, thereby inhibiting viral adsorption and/or the uncoating of viral RNA. nih.gov
The development of these antiviral agents has been advanced through rational drug design and computer-aided drug design strategies, leading to the synthesis of various analogues with improved potency and activity against drug-resistant viral strains. nih.gov
Table 3: Antiviral Activity Mechanisms of Imidazolidinone and Imidazolidine-2,4-dione Derivatives
| Virus | Mechanism of Action | Reference |
|---|---|---|
| Human Immunodeficiency Virus (HIV) | Inhibition of HIV aspartic protease; CCR5 co-receptor antagonists. | nih.gov |
| Hepatitis C Virus (HCV) | Inhibition of NS3 serine protease. | nih.gov |
| Dengue Virus | Inhibition of NS2B-NS3 protease. | nih.gov |
| Human Enterovirus 71 (EV71) | Targeting of the EV71 capsid protein VP1, inhibiting viral adsorption and/or viral RNA uncoating. | nih.gov |
Antiprotozoal Activity
While research into the antiprotozoal activity of imidazolidine-2,4-dione derivatives is less extensive compared to their antibacterial and antiviral properties, some studies have indicated their potential in this area. researchgate.net The urea (B33335) moiety present in the hydantoin structure is considered an active component that may contribute to its activity against protozoa. researchgate.net Further investigations are needed to fully understand the mechanisms of action and the spectrum of activity against various protozoal pathogens.
Future Research Directions for 5 3 Methylphenyl Imidazolidine 2,4 Dione and Its Analogues
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 5-(3-Methylphenyl)imidazolidine-2,4-dione is fundamental for its further development and application. While classical methods for hydantoin (B18101) synthesis, such as the Bucherer-Bergs and Read reactions, are well-established, future research should focus on developing more sustainable and efficient protocols.
A key area for investigation is the asymmetric synthesis of this compound to obtain enantiomerically pure forms, as the biological activity of chiral hydantoins often resides in a single enantiomer. Future synthetic strategies could employ chiral auxiliaries, catalysts, or enzymatic resolutions to achieve high enantioselectivity.
The synthesis of a close analogue, (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, has been reported via the reaction of C-4-Methylphenylglycine with phenyl isocyanate, followed by acid-catalyzed cyclization. nih.gov This provides a foundational method that can be adapted and optimized for the 3-methylphenyl isomer.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. | Optimization of reaction parameters (power, temperature, time), development of solvent-free protocols. |
| Ultrasound-Promoted Synthesis | Shorter reaction times, improved yields, use of recyclable catalysts. | Exploration of various catalysts, investigation of the synergistic effects with other green techniques. |
| One-Pot Multi-Component Reactions | Reduced reaction steps, higher atom economy, simplified workup procedures. | Design of novel reaction sequences, screening of catalysts for efficiency and selectivity. |
| Asymmetric Synthesis | Production of enantiomerically pure compounds, elucidation of stereospecific biological activity. | Development of chiral catalysts, use of chiral starting materials or resolving agents. |
| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of continuous flow reactors for hydantoin synthesis. researchgate.net |
Advanced Characterization of Conformational Dynamics
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its interaction with biological targets. Future research should employ advanced analytical and computational techniques to thoroughly characterize its conformational landscape.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques like NOESY and ROESY, can provide detailed insights into the spatial proximity of atoms and the preferred conformations in solution. X-ray crystallography of single crystals would yield precise information about the solid-state conformation and intermolecular interactions within the crystal lattice. researchgate.net
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations , will be invaluable for exploring the potential energy surface of the molecule. These studies can predict the relative energies of different conformers, the barriers to rotation around single bonds (e.g., the bond connecting the phenyl and imidazolidine (B613845) rings), and the influence of the solvent environment on conformational preferences. Understanding these dynamics is crucial, as the biologically active conformation may not be the lowest energy state.
Deepening Structure-Mechanism Understanding for Biological Activities
While the biological activities of this compound are not yet extensively documented, the broader class of imidazolidine-2,4-diones exhibits a wide range of pharmacological properties, including anticonvulsant, antimicrobial, and anticancer activities. researchgate.netresearchgate.netsemanticscholar.org Future research should focus on screening this specific compound against a diverse panel of biological targets to identify its potential therapeutic applications.
Once a biological activity is identified, a crucial next step is to elucidate the underlying mechanism of action . This involves identifying the specific protein target and understanding how the compound modulates its function. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to confirm direct binding to a target protein and to quantify the binding affinity.
Structure-Activity Relationship (SAR) studies will be essential to understand how modifications to the chemical structure of this compound affect its biological activity. nih.gov This involves synthesizing a library of analogues with variations in the substitution pattern on the phenyl ring and modifications to the hydantoin core. For instance, the position and nature of the substituent on the phenyl ring can significantly influence activity. A study on 5-arylidene-thiazolidine-2,4-diones, a related class of compounds, highlighted the importance of molecular descriptors in discriminating between active and inactive compounds, which can guide the design of more potent derivatives.
Rational Design of Targeted Imidazolidine-2,4-dione Compounds for Specific Biological Pathways
Building on the knowledge gained from SAR and mechanistic studies, future research can move towards the rational design of novel imidazolidine-2,4-dione derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Computational drug design techniques, such as molecular docking and pharmacophore modeling, will play a pivotal role in this process. dntb.gov.ua By modeling the interaction of this compound and its analogues with the three-dimensional structure of a target protein, researchers can predict binding modes and identify key interactions. This information can then be used to design new compounds with enhanced complementarity to the binding site. For example, molecular docking studies were instrumental in identifying imidazolidine-2,4-dione derivatives as potential inhibitors of enzymes like topoisomerase II. nih.gov
The design of hybrid molecules , where the this compound scaffold is combined with other pharmacophores, represents another promising strategy. This approach can lead to compounds with dual or synergistic activities, potentially addressing complex diseases with multifactorial etiologies.
A key aspect of rational design will be the optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early in the drug discovery process, computational models can predict these properties, allowing for the prioritization of compounds with favorable drug-like characteristics.
Table 2: Key Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione |
| 5-arylidene-thiazolidine-2,4-diones |
| Hydantoin |
| Phenyl isocyanate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
